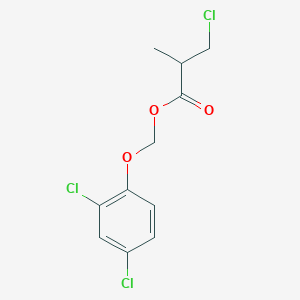
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a chloromethylpropanoate group, which contribute to its herbicidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate typically involves the reaction of 2,4-dichlorophenol with 3-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester linkage between the phenol and the acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: The compound is studied for its effects on plant physiology and its potential use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The herbicidal activity of (2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is primarily due to its ability to mimic the action of natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to the death of the targeted weeds. The molecular targets and pathways involved include the inhibition of cell division and elongation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
Methyl 2,4-dichlorophenoxyacetate: A methyl ester derivative of 2,4-D.
Ethyl 2,4-dichlorophenoxyacetate: An ethyl ester derivative of 2,4-D.
Uniqueness
(2,4-Dichlorophenoxy)methyl 3-chloro-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chloromethyl group, which can influence its reactivity and herbicidal activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
67601-13-2 |
|---|---|
Molekularformel |
C11H11Cl3O3 |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
(2,4-dichlorophenoxy)methyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-7(5-12)11(15)17-6-16-10-3-2-8(13)4-9(10)14/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
IZHOWSMMHSEZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C(=O)OCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















